

HPLC method development for CAS 1095823-58-7 detection

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Compound of Interest

Compound Name: C₁₂H₈ClF₃N₄O₂S

CAS No.: 872629-47-5

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Application Note: A Systematic Approach to HPLC Method Development and Validation for Novel Chemical Entities - A Case Study Framework for CAS 1095823-58-7

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for determining the purity, potency, and stability of active pharmaceutical ingredients (APIs).[1][2] The development of a robust and reliable HPLC method for a new chemical entity (NCE) is a critical step in the drug development pipeline.[3] This document presents a comprehensive, systematic framework for the development and validation of a reversed-phase HPLC method. While structured around the placeholder CAS 1095823-58-7, for which no public data is available, the principles, protocols, and workflows detailed herein are universally applicable to novel small molecule drug candidates. The guide follows a four-phase approach: (1) Initial Analyte Characterization, (2) Method Screening, (3) Method Optimization, and (4) Validation in accordance with ICH Q2(R1) guidelines.[4][5][6]

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product involves rigorous analytical testing at every stage.[2] HPLC is the most widely used analytical technique in the pharmaceutical industry for this purpose.[1] Developing a "fit-for-purpose" HPLC method requires a deep understanding of chromatographic principles and a

systematic approach to optimizing various parameters to achieve accurate and reliable results. [7]

This application note addresses the common challenge faced by researchers when presented with an NCE, such as the compound designated CAS 1095823-58-7, where initial information is limited. It provides a detailed roadmap, explaining the causality behind experimental choices, from initial solubility tests to full method validation, ensuring the final method is robust, reproducible, and compliant with regulatory expectations.[3][8]

Phase 1: Initial Analyte Characterization

Before any chromatographic separation can be attempted, fundamental physicochemical properties of the analyte must be determined. These initial experiments are foundational to all subsequent development choices.

Protocol: Solubility Assessment

Objective: To determine suitable solvents for stock solution preparation and to understand the analyte's polarity, which informs the initial choice of mobile phase and stationary phase.

Methodology:

- Weigh approximately 1 mg of the analyte (e.g., CAS 1095823-58-7) into several 1.5 mL vials.
- To each vial, add 1 mL of a different solvent. A recommended starting set includes:
 - Water (High Polarity)
 - Methanol (MeOH) (Medium Polarity)
 - Acetonitrile (ACN) (Medium Polarity)
 - Dimethyl Sulfoxide (DMSO) (High Polarity, Aprotic)
 - Tetrahydrofuran (THF)
 - 50:50 (v/v) Acetonitrile:Water

- Vortex each vial for 30 seconds.
- Visually inspect for dissolution. If not fully dissolved, sonicate for 5 minutes and re-inspect.
- Document the solubility as "Freely Soluble," "Sparingly Soluble," or "Insoluble" for each solvent.

Causality: The choice of diluent is critical. The analyte must be fully soluble in the sample solvent to ensure accurate and reproducible injections. Furthermore, the sample solvent should be compatible with the mobile phase to prevent analyte precipitation on the column, which can cause pressure issues and poor peak shape. Ideally, the sample diluent should be the same as, or weaker than, the initial mobile phase composition.

Protocol: UV-Vis Spectral Analysis

Objective: To determine the wavelength of maximum absorbance (λ_{\max}). This is crucial for setting the detector to achieve the highest sensitivity for the analyte.

Methodology:

- Prepare a dilute solution (e.g., 10 $\mu\text{g}/\text{mL}$) of the analyte in a solvent in which it is freely soluble (determined in Sec 2.1).
- Use a UV-Vis spectrophotometer to scan the solution across a range of wavelengths (typically 200-400 nm) against a solvent blank.
- Identify the wavelength(s) at which absorbance is highest. This is the λ_{\max} .
- If multiple λ_{\max} values are observed, or if the goal is to detect impurities with different spectral properties, a Photodiode Array (PDA) detector is highly recommended for the HPLC analysis.

Causality: Selecting the λ_{\max} ensures the highest signal-to-noise ratio, which is essential for achieving low limits of detection (LOD) and quantification (LOQ). For purity methods, a PDA detector provides spectral data across the entire peak, which can be used to assess peak purity and identify co-eluting impurities.

Phase 2: Initial Method Screening

The goal of this phase is not to achieve a perfect separation, but to establish a starting point. A generic gradient method is an excellent tool for initial analysis.[\[9\]](#)

Rationale for Screening Conditions

- **Chromatography Mode:** Reversed-Phase (RP) HPLC is the most common mode, suitable for a wide range of small molecules of moderate to low polarity.[\[9\]](#) It will be our starting point.
- **Stationary Phase:** A C18 column is the workhorse of reversed-phase chromatography and is a logical first choice for separating peptides or small molecules.[\[10\]](#) A standard dimension like 4.6 x 150 mm with 3 or 5 μm particles is a good starting point.[\[9\]](#)[\[10\]](#)
- **Mobile Phase:** A simple mobile phase of water and acetonitrile (ACN) is chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency. A low concentration of an acid like formic acid (0.1%) is added to both mobile phase components to control the ionization of the analyte and silanols on the column surface, which generally leads to sharper peaks for acidic and basic compounds.[\[11\]](#)
- **Gradient:** A fast, broad gradient (e.g., 5% to 95% ACN over 15-20 minutes) is employed to ensure the analyte elutes, regardless of its polarity, and to provide a snapshot of any potential impurities present in the sample.

Protocol: Generic Gradient Screening

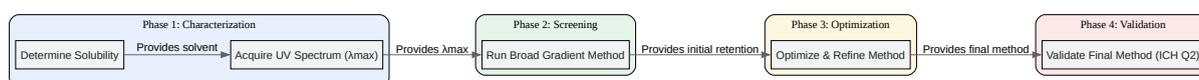
Objective: To determine the approximate retention time of the analyte and identify the presence of any major impurities.

Instrumentation and Conditions:

| Parameter | Setting |
|----------------|---|
| HPLC System | Standard Analytical HPLC/UHPLC with PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 μ m |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 $^{\circ}$ C |
| Injection Vol. | 5 μ L |
| Detector | PDA, 200-400 nm, monitoring at λ max |

| Gradient | 5% B to 95% B in 15 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 5 min |

Workflow Diagram:



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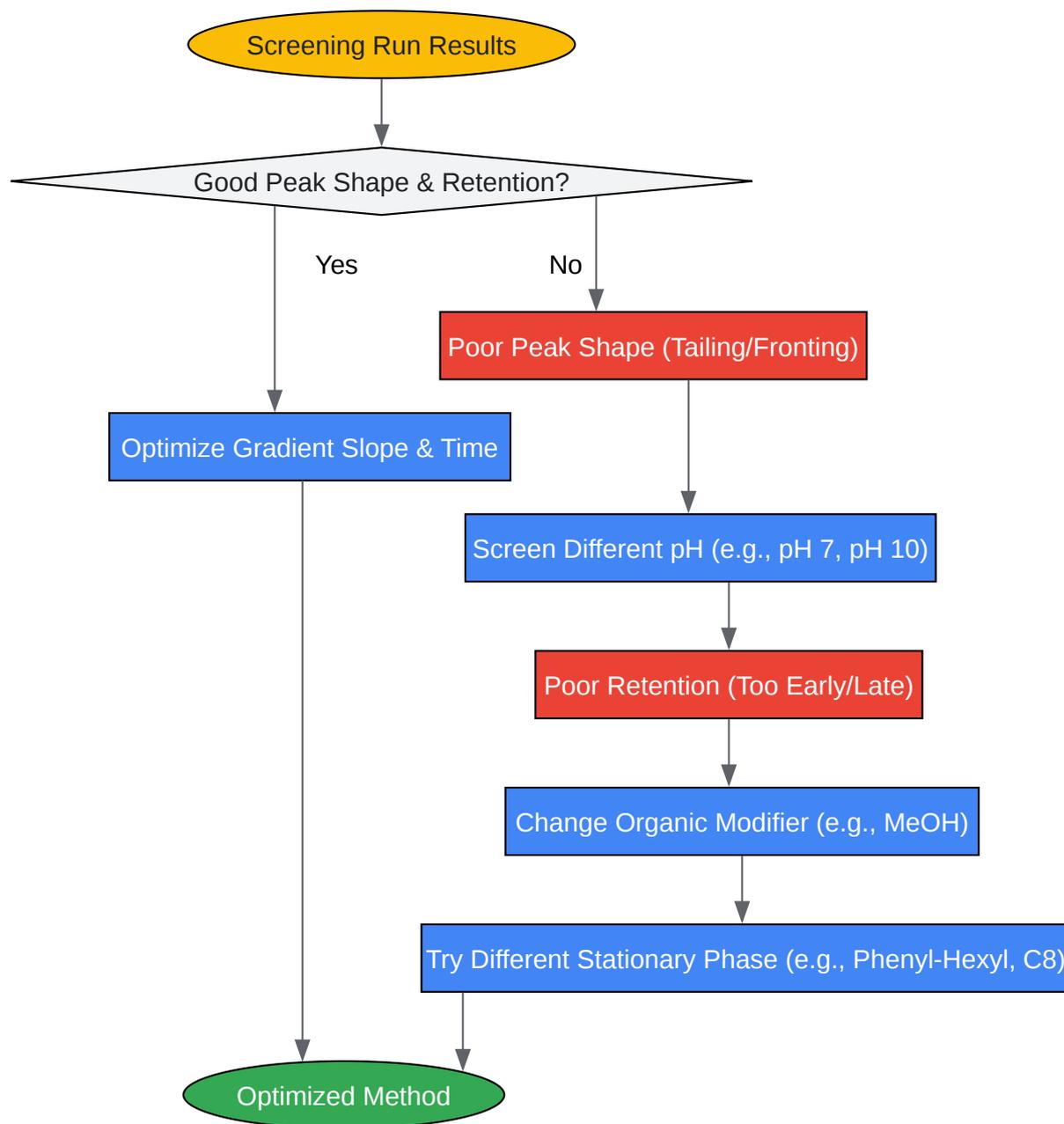
Caption: Overall HPLC Method Development Workflow.

Phase 3: Method Optimization

Based on the screening run, the method is now systematically optimized to achieve the desired resolution, peak shape, and run time. Selectivity is the most powerful parameter for improving resolution.^[12]

Optimization Strategy

The optimization process is a decision tree based on the results of the screening run.



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Caption: Decision tree for HPLC method optimization.

Protocol: Mobile Phase pH and Buffer Selection

Objective: To improve peak shape and manipulate selectivity, especially for ionizable compounds. The ionization state of an analyte is determined by the mobile phase pH, which in turn affects its retention in reversed-phase chromatography.[13]

Methodology:

- Assess Analyte pKa: If possible, determine the pKa of the analyte (either experimentally or via in silico prediction).
- Select Buffers: Choose buffers with a pKa within +/- 1 pH unit of the desired mobile phase pH. A concentration of 10-50 mM is generally sufficient.[14]
 - Acidic pH (~2.5-3.5): Phosphate, Formate.
 - Neutral pH (~6.5-7.5): Phosphate.
 - Basic pH (~9.5-10.5): Ammonium Carbonate, Borate.
- Run Experiments: Re-run the gradient experiment using mobile phases buffered at different pH values.
- Evaluate: Compare chromatograms for changes in peak shape, retention time, and resolution between the analyte and any impurities.

Causality: For a basic analyte, working at a low pH (e.g., 2.5) ensures it is fully protonated and behaves consistently, often resulting in sharp peaks. For an acidic analyte, a low pH suppresses ionization, increasing retention. Conversely, a high pH may be used. The goal is to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form, which is crucial for method robustness.[11]

Protocol: Organic Modifier and Stationary Phase Selection

Objective: To alter selectivity when pH adjustments are insufficient to resolve the main peak from impurities.

Methodology:

- Change Organic Modifier: Replace acetonitrile (ACN) with methanol (MeOH) in the mobile phase and re-run the optimized gradient.
- Change Stationary Phase: If resolution is still inadequate, screen alternative column chemistries. Good alternatives to a standard C18 include:
 - Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, useful for aromatic compounds.
 - Embedded Polar Group (EPG): Provides different selectivity and is compatible with 100% aqueous mobile phases.[\[15\]](#)
 - C8: Less retentive than C18, which can be useful for highly hydrophobic compounds.[\[15\]](#)
- Evaluate: Compare the chromatograms from each condition, looking for the best separation between the main peak and all impurities.

Causality: ACN and MeOH interact differently with both the analyte and the stationary phase, leading to changes in elution order and resolution. Similarly, different stationary phases offer unique interaction mechanisms (e.g., hydrophobic, pi-pi, shape selectivity) that can be exploited to achieve the desired separation.[\[12\]](#)[\[16\]](#)

Phase 4: Method Validation (ICH Q2(R1))

Once an optimized method is established, it must be validated to demonstrate its suitability for the intended purpose.[\[17\]](#) The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[\[4\]](#)[\[6\]](#) The following are key parameters for a quantitative impurity method and an assay.

Validation Parameters and Protocols

| Parameter | Purpose | Protocol Summary |
|-------------|---|---|
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). | Analyze blank, placebo (if applicable), analyte standard, and a sample spiked with known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) and demonstrate peak purity of the analyte peak using a PDA detector. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Prepare at least five concentrations of a reference standard across the specified range (e.g., 80-120% for assay; LOQ to 120% of specification for impurities). Plot peak area vs. concentration and determine the correlation coefficient (r^2), y-intercept, and slope. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Derived from the linearity, accuracy, and precision data. |
| Accuracy | To measure the closeness of the test results to the true value. | For assay, analyze a sample of known concentration (e.g., a new standard weighing) and calculate the percentage recovery. For impurities, perform a spike-recovery experiment by adding known amounts of impurities to a |

| | | |
|-------------------------------|---|---|
| | | sample at different levels (e.g., 3 concentrations, 3 replicates each). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | <p>Repeatability (Intra-assay): Perform at least six replicate injections of a single sample preparation or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each). Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set.</p> |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Can be determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. Must be verified by analyzing a sample at the LOQ concentration and showing acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected | Deliberately vary parameters such as mobile phase pH (± 0.2) |

by small, but deliberate, variations in method parameters.

units), column temperature (± 5 °C), flow rate ($\pm 10\%$), and organic modifier composition ($\pm 2\%$ absolute). Assess the impact on system suitability parameters (e.g., resolution, tailing factor).

Example Validation Data Summary (Hypothetical)

Linearity

| Parameter | Result | Acceptance Criteria |
|-----------------------------------|--------|---------------------|
| Correlation Coefficient (r^2) | 0.9998 | ≥ 0.999 |

| Range | 0.05 $\mu\text{g/mL}$ (LOQ) - 12 $\mu\text{g/mL}$ | Covers impurity reporting levels |

Accuracy (Spike Recovery)

| Spike Level | Mean Recovery (%) | Acceptance Criteria |
|-------------|-------------------|---------------------|
| 50% | 99.5 | 98.0 - 102.0% |
| 100% | 100.2 | 98.0 - 102.0% |

| 150% | 101.1 | 98.0 - 102.0% |

Precision (Repeatability)

| Concentration | Mean Area | RSD (%) | Acceptance Criteria |
|----------------------------|-----------|---------|---------------------|
| 100 $\mu\text{g/mL}$ (n=6) | 1,254,321 | 0.45% | $\leq 1.0\%$ |

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Conclusion

This application note has detailed a systematic, phase-based approach to developing and validating a reversed-phase HPLC method for a new chemical entity, using the placeholder CAS 1095823-58-7 as a framework. By following a logical progression from basic analyte characterization through methodical screening and optimization to rigorous validation against ICH guidelines, a robust, reliable, and scientifically sound analytical method can be efficiently developed. This framework ensures that the resulting method is fit for its intended purpose in a regulated pharmaceutical environment.

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